molecular formula C13H20N2O2S B5770400 1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine

1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine

Cat. No.: B5770400
M. Wt: 268.38 g/mol
InChI Key: YNYHKOZWNSEMLI-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group and a 3-methylphenylsulfonyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods often involve similar cyclization reactions, but on a larger scale with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. While the exact targets may vary depending on the application, piperazine derivatives generally exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, some piperazine derivatives act as antagonists at serotonin receptors, which can influence neurotransmitter signaling pathways .

Comparison with Similar Compounds

1-Ethyl-4-(3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-ethyl-4-(3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-14-7-9-15(10-8-14)18(16,17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHKOZWNSEMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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